Distinct Regioselectivity in Nitration of 6-Methyl Substituted Analog Compared to Des-Methyl Congener
Under identical nitration conditions, 2-chloro-6-methylpyridine-3,4-dicarbonitrile (the target compound) exhibits a different regioselectivity compared to its 6-unsubstituted analog, 2-chloropyridine-3,4-dicarbonitrile. The presence of the methyl group directs the reaction to the 6-position, leading to the formation of a specific 6-(chlorodinitromethyl) derivative. This is a divergent outcome from what would be expected with the des-methyl compound [1].
| Evidence Dimension | Regioselectivity of Nitration Reaction |
|---|---|
| Target Compound Data | 6-(chlorodinitromethyl)-2-chloropyridine-3,4-dicarbonitrile is formed. |
| Comparator Or Baseline | 2-Chloropyridine-3,4-dicarbonitrile |
| Quantified Difference | Different site of reactivity; product with a different substitution pattern is formed. |
| Conditions | Reaction with nitric acid in the presence of hydrochloric acid [1]. |
Why This Matters
This demonstrates that the 6-methyl group, a seemingly minor structural variation, fundamentally alters the molecule's reactivity. Procurement of the specific target compound is essential for projects requiring the synthesis of this particular dinitromethyl derivative.
- [1] Ershov, O. V., Maksimova, V. N., Ievlev, M. Y., Belikov, M. Y., & Tafeenko, V. A. (2017). Synthesis of dinitrochloromethyl pyridine derivatives. Russian Journal of Organic Chemistry, 53(7), 1036–1039. View Source
